Naxagolide-d7 Hydrochloride
Description
Contextualization within Dopamine (B1211576) D2 Receptor Agonist Research
Dopamine is a critical neurotransmitter in the brain, controlling a wide range of functions, including motor activity, motivation, reward, and learning. genome.jp Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). wikipedia.orgnih.gov Dopamine D2 receptor agonists are compounds that bind to and activate D2 receptors, mimicking the effect of dopamine. wikipedia.org
These agonists are of significant interest in the field of neuropharmacology, primarily for their application in studying and potentially treating conditions associated with dopamine system dysregulation, such as Parkinson's disease. medchemexpress.comwikipedia.orgebi.ac.uk Naxagolide (B1663137) is a potent agonist at dopamine D2 receptors and has been used in research to investigate Parkinson's disease. medchemexpress.comebi.ac.uk The study of such agonists helps researchers understand the complex signaling pathways and functional roles of the D2 receptor in both healthy and diseased states.
Rationale for Deuterium (B1214612) Labeling in Pharmacological and Metabolic Investigations
Deuterium is a stable, non-radioactive isotope of hydrogen that contains a proton and a neutron in its nucleus, making it heavier than the more common protium (B1232500) isotope (one proton, no neutrons). musechem.com The replacement of hydrogen with deuterium in a drug molecule, a process known as deuteration, can lead to significant advantages in pharmacological and metabolic studies. nih.gov
The primary rationale for deuterium labeling lies in the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. musechem.comisowater.com Since many drug metabolism processes involve the breaking of these bonds by enzymes, a deuterated compound may be metabolized at a slower rate. isowater.com This can lead to a more stable compound, which is beneficial for research purposes. nih.gov
Furthermore, deuterated compounds are invaluable as internal standards in analytical techniques like mass spectrometry. texilajournal.comclearsynth.comacs.org An internal standard is a substance added in a constant amount to samples to correct for variations during analysis. scioninstruments.com Because deuterated compounds are chemically almost identical to their non-deuterated counterparts, they behave similarly during sample preparation and analysis, but can be distinguished by their higher mass. researchgate.net This allows for more precise and accurate quantification of the non-deuterated drug in biological samples. clearsynth.comlcms.cz
Significance of Naxagolide-d7 Hydrochloride in Preclinical Neuropharmacological Studies
In the context of preclinical neuropsychopharmacology, this compound serves several important functions. acnp.org Its primary use is as an internal standard for the quantitative analysis of naxagolide in various biological matrices during preclinical studies. texilajournal.comacs.org The ability to accurately measure the concentration of naxagolide is crucial for understanding its pharmacokinetics—how the drug is absorbed, distributed, metabolized, and excreted. clearsynth.com
By using this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, researchers can achieve high levels of precision and accuracy. researchgate.netlcms.cz This is essential for:
Method Validation: Ensuring that the analytical methods used to measure naxagolide are reliable and robust. clearsynth.com
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the drug's concentration in the body and its pharmacological effects.
Metabolite Identification: Aiding in the study of how naxagolide is broken down in the body by providing a clear reference point. clearsynth.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4aR,10bR)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1/i1D3,2D2,7D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEACMQMRLNNIL-OMARECDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Isotopic Engineering of Naxagolide D7 Hydrochloride
Elucidation of Advanced Synthetic Routes to Naxagolide (B1663137) Core Structure
The synthesis of the Naxagolide core, a complex 2-aminotetralin derivative, leverages advanced synthetic methodologies to construct its intricate polycyclic framework. scholaris.cascholaris.ca The core structure is present in a number of biologically significant molecules and natural products. scholaris.ca General strategies for the synthesis of active pharmaceutical ingredients (APIs) often involve multi-step sequences that require careful planning to maximize efficiency and yield. wisdomlib.orgrsc.orgnih.gov
The construction of the tetralin system, a central feature of Naxagolide, can be approached through various synthetic strategies. One common method involves the Diels-Alder reaction, which is a powerful tool for forming six-membered rings with a high degree of stereocontrol. scholaris.ca The synthesis of related 2-aminotetralin APIs has demonstrated the utility of this approach. scholaris.ca The synthesis of Amlodipine, for example, requires a more linear approach to install different functional groups. nih.gov
Methodologies for Deuterium (B1214612) Incorporation into Naxagolide-d7 Hydrochloride
The introduction of deuterium into the Naxagolide structure to create this compound is a critical step that can enhance the metabolic stability of the compound. assumption.edu The replacement of hydrogen with deuterium, a stable isotope, can lead to a stronger chemical bond, which can slow down metabolic processes that involve the cleavage of that bond. assumption.edunih.gov A patent has been filed for deuterated 3-(1H-PYRAZOL-4-YL)PYRIDINE ALLOSTERIC MODULATORS, which includes Naxagolide-d7. googleapis.com
Several methods for deuterium incorporation are available to synthetic chemists. assumption.edusnnu.edu.cnassumption.edu One of the most common and efficient methods is hydrogen isotope exchange (HIE), where hydrogen atoms are swapped for deuterium atoms. snnu.edu.cn This can be achieved using various deuterium sources, such as deuterium gas (D2) or heavy water (D2O), often in the presence of a metal catalyst. snnu.edu.cnresearchgate.net
Site-Specific Deuteration Techniques and Reaction Optimization
Achieving site-specific deuteration is crucial for maximizing the beneficial effects of isotopic labeling while avoiding unwanted changes in the molecule's properties. snnu.edu.cnnih.gov The development of site-specific deuteration methods is a cornerstone for accelerating the discovery of deuterated drugs. chemrxiv.org Various catalytic systems have been developed to direct deuteration to specific positions on a molecule. snnu.edu.cnchemrxiv.org For instance, iridium-based catalysts are versatile for hydrogen isotope exchange reactions. snnu.edu.cn Nickel nanocatalysts have also been used for the precise deuteration of azines. chemrxiv.org
Reaction optimization is essential to ensure high levels of deuterium incorporation and regioselectivity. Key parameters that are often optimized include:
Catalyst: The choice of metal and ligands can significantly influence the position and efficiency of deuteration. snnu.edu.cn
Deuterium Source: The selection of the deuterium source (e.g., D2 gas, D2O) can affect reaction conditions and cost. snnu.edu.cnresearchgate.net
Solvent: The solvent can influence the solubility of the substrate and catalyst, as well as the reaction rate. snnu.edu.cn
Temperature and Pressure: These parameters can be adjusted to control the reaction kinetics and achieve the desired level of deuteration. assumption.edu
Assessment of Deuterium Labeling Efficiency and Isotopic Purity
The accurate determination of deuterium labeling efficiency and isotopic purity is a critical aspect of quality control for deuterated compounds. rsc.orgrsc.orgnih.gov High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose. rsc.orgrsc.org
HR-MS can distinguish between the deuterated compound and its non-deuterated and partially deuterated isotopologues based on their precise mass-to-charge ratios. nih.govresearchgate.net The relative abundance of these species can be used to calculate the isotopic purity of the sample. nih.govresearchgate.net NMR spectroscopy provides detailed structural information, confirming the position of the deuterium labels and providing insights into the relative percent isotopic purity. rsc.orgrsc.org
Below is an interactive data table illustrating the type of data obtained from an HR-MS analysis for assessing isotopic purity, based on examples of other deuterated compounds. rsc.orgrsc.org
| Compound | Isotopic Species | Measured m/z | Relative Abundance (%) | Calculated Isotopic Purity (%) |
| Propafenone-d7 | d7 | 349.2231 | 96.5 | 96.5 |
| d6 | 348.2168 | 2.8 | ||
| d5 | 347.2105 | 0.6 | ||
| d0 | 342.1754 | <0.1 | ||
| Tamsulosin-d4 | d4 | 413.2042 | 99.5 | 99.5 |
| d3 | 412.1979 | 0.5 | ||
| Oxybutynin-d5 | d5 | 363.2643 | 98.8 | 98.8 |
| d4 | 362.2580 | 1.1 | ||
| d3 | 361.2517 | 0.1 | ||
| This table is illustrative and based on data for other compounds. rsc.orgrsc.org |
Stereochemical Control in this compound Synthesis
The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity, as different stereoisomers can have vastly different interactions with biological targets. numberanalytics.comnih.govnumberanalytics.com Naxagolide has multiple chiral centers, making stereochemical control a paramount consideration in its synthesis. The development of general synthetic strategies that enable precise stereochemical control of nitrogen-containing stereocenters is an essential goal in organic chemistry. nih.gov
Asymmetric synthesis is a key strategy for controlling the stereochemistry of a molecule. numberanalytics.com This can be achieved through several methods, including:
Chiral Catalysts: The use of chiral metal complexes or organocatalysts can direct a reaction to produce a specific enantiomer or diastereomer. numberanalytics.com
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to guide the stereochemical outcome of a reaction, after which it is removed.
Enantioselective Reactions: Reactions such as the Sharpless epoxidation are widely used for the asymmetric synthesis of complex molecules. numberanalytics.com
The stereochemical outcome of a reaction can be influenced by various factors, including the choice of catalyst, solvent, and temperature. organic-chemistry.org For complex molecules like Naxagolide, a combination of these strategies may be employed to ensure the desired stereoisomer is produced with high purity. Stereospecific cross-coupling reactions are a viable synthetic option to achieve precise stereocontrol of carbon-carbon bonds. nih.gov
Principles of Sustainable Chemistry in this compound Production
The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize the environmental impact of drug manufacturing. pharmafeatures.comacs.orgjocpr.com The production of active pharmaceutical ingredients (APIs) can be resource-intensive and generate significant waste. rsc.orgjocpr.com Therefore, the application of sustainable chemistry principles to the synthesis of this compound is an important consideration. wisdomlib.org
Key principles of green chemistry relevant to API production include: pharmafeatures.comjocpr.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. pharmafeatures.com
Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to increase efficiency and reduce waste. pharmafeatures.com
Safer Solvents and Reagents: Utilizing solvents and reagents that are less hazardous to human health and the environment. pharmafeatures.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. pharmafeatures.com
Process Intensification: Using techniques like continuous flow chemistry to improve efficiency, reduce waste, and enhance safety compared to traditional batch processing. jocpr.com
By integrating these principles into the synthetic design and manufacturing process, the production of this compound can be made more economically and environmentally sustainable. acs.org
Molecular Pharmacology and Receptor Binding Profile of Naxagolide D7 Hydrochloride
Comprehensive Characterization of Dopamine (B1211576) D2 Receptor Agonism
Naxagolide (B1663137) is characterized as a full agonist at dopamine D2 receptors, meaning it binds to the receptor and elicits a maximal functional response. ebi.ac.uk Its activity is stereoselective, with the (+)-enantiomer being the pharmacologically active form. The high potency and direct-acting nature of Naxagolide make it a subject of significant interest in neuropharmacological research. ebi.ac.ukmedchemexpress.com
The affinity of a ligand for its receptor is a cornerstone of its pharmacological profile, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Naxagolide demonstrates high affinity for both D2 and D3 dopamine receptors. In vitro binding studies using human recombinant receptors have shown that Naxagolide possesses a notable selectivity for the D3 receptor subtype over the D2 subtype. frontiersin.org Specifically, it was shown to have a Ki of 0.16 nM for the human D3 receptor and a Ki of 8.5 nM for the D2 receptor, indicating a roughly 50-fold selectivity for D3. frontiersin.org
Further studies have characterized its binding by its ability to displace other radiolabeled ligands from rat striatal membranes. Naxagolide inhibits the binding of the agonist [³H]apomorphine with an IC50 value of 23 nM and the antagonist [³H]spiperone with an IC50 value of 55 nM. medchemexpress.com In comparative studies, ³H-PHNO (Naxagolide) itself shows higher affinity for D2/D3 receptors in rat striatum compared to the antagonist [³H]raclopride, a characteristic typical of high-affinity agonist binding. ncats.io The binding of agonist radiotracers like [¹¹C]-(+)-PHNO is particularly useful for imaging the high-affinity (functional) state of D2 receptors (D2high), which are believed to be responsible for signal transduction. nih.gov
Receptor Binding Affinity of Naxagolide
| Receptor | Assay Type | Value (nM) | Reference |
|---|---|---|---|
| Human Dopamine D3 | Ki | 0.16 | frontiersin.org |
| Human Dopamine D2 | Ki | 8.5 | frontiersin.org |
| Rat Dopamine D2/D3 (vs. [³H]apomorphine) | IC50 | 23 | medchemexpress.com |
| Rat Dopamine D2/D3 (vs. [³H]spiperone) | IC50 | 55 | medchemexpress.com |
The interaction between an agonist and the D2 receptor occurs within a binding pocket formed by the transmembrane helices of the receptor. cnu.edu.twmdpi.com While specific computational models for Naxagolide-d7 Hydrochloride are not widely published, the binding of agonists to the D2 receptor is known to be critically dependent on interactions with specific amino acid residues. A key interaction for many catecholamine and related agonists is a hydrogen bond with a conserved serine residue, such as S193 in transmembrane helix 5 (TM5). upf.edunih.gov This interaction is often crucial for high-affinity binding and functional potency. nih.gov
Molecular docking simulations of other D2 ligands have identified key residues within the binding site, including aspartate (Asp) in TM3, and various serine, phenylalanine, and leucine (B10760876) residues in TM3, TM5, and TM6 that contribute to ligand binding and selectivity through hydrogen bonds and hydrophobic interactions. cnu.edu.twmdpi.com It is within this general orthosteric binding site that Naxagolide is presumed to dock, with its hydroxyl group and propyl-amine moiety forming critical contacts that stabilize the active conformation of the receptor, leading to agonist-induced signaling.
Quantitative Receptor Binding Kinetics and Affinity Determination
Analysis of Intracellular Signaling Cascades Triggered by D2 Receptor Activation
Activation of the dopamine D2 receptor by an agonist like Naxagolide initiates a cascade of intracellular events that modulate neuronal function. The D2 receptor is a member of the D2-like receptor family (which includes D2, D3, and D4 receptors), and it canonically couples to inhibitory G-proteins (Gαi/o). nih.gov
Upon agonist binding, the D2 receptor undergoes a conformational change that allows it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for its associated Gαi/o protein. wikipedia.org This promotes the exchange of GDP for GTP on the Gα subunit, causing the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. nih.gov Both dissociated components can then modulate the activity of downstream effector proteins.
The primary and most well-characterized downstream effect of Gαi/o activation is the inhibition of the enzyme adenylyl cyclase. nih.gov This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govbiomolther.org Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous cellular proteins. mdpi.com
In addition to cAMP pathway inhibition, the Gβγ subunits released upon D2 receptor activation can directly modulate ion channel activity. consensus.app This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization, which has an inhibitory effect on neuronal excitability. nih.gov Furthermore, D2 receptor activation can lead to the inhibition of voltage-gated calcium channels, reducing calcium influx. nih.govconsensus.app In some cellular contexts, D2 stimulation can also activate a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores. consensus.app
Prolonged or intense stimulation of D2 receptors by an agonist leads to desensitization, a homeostatic process that attenuates the signaling response to prevent overstimulation. harvard.edu This process begins with the phosphorylation of the receptor, primarily on serine and threonine residues in its intracellular loops and C-terminal tail, by G protein-coupled receptor kinases (GRKs). wikipedia.org
This phosphorylation increases the receptor's affinity for β-arrestin proteins. biorxiv.org The binding of β-arrestin to the receptor sterically hinders its ability to couple with G-proteins, effectively uncoupling it from its primary signaling pathway. nih.gov Following β-arrestin binding, the receptor is targeted for internalization from the cell surface into endosomes via clathrin-mediated endocytosis. harvard.edumdpi.com Once internalized, the receptor can either be dephosphorylated and recycled back to the cell membrane, resensitizing the cell to further stimulation, or it can be targeted for degradation in lysosomes, leading to a long-term reduction in receptor number (downregulation). biorxiv.org Studies with agonists like quinpirole (B1680403) demonstrate that this internalization can be a rapid process, occurring within minutes of agonist exposure. harvard.edu
G-protein Coupling Mechanisms and Downstream Effector Modulation
Receptor Selectivity Profiling Across Neurotransmitter Receptor Families
The therapeutic utility and pharmacological profile of a compound are heavily influenced by its receptor selectivity. Naxagolide is known primarily for its potent agonist activity at the D2-like dopamine receptors. ebi.ac.ukncats.io As previously noted, it exhibits a higher affinity for the D3 receptor subtype compared to the D2 subtype. frontiersin.org Its affinity for D1-like dopamine receptors (D1 and D5) is significantly lower, establishing it as a selective D2-like receptor agonist. medchemexpress.com
While comprehensive screening data across all neurotransmitter receptor families are not extensively detailed in the cited literature, the primary focus of research on Naxagolide and its analogs has been on their dopaminergic properties. Its chemical structure is optimized for interaction with the dopamine receptor binding pocket. Ligands in this class generally show much lower affinity for other receptor families, such as serotonin (B10506) (5-HT), adrenergic (α and β), muscarinic, and histamine (B1213489) receptors. mdpi.com The high potency at D2/D3 receptors, coupled with a presumed lower affinity for other targets, defines its profile as a selective tool for probing the function of the D2-like receptor system. ebi.ac.ukncats.io
Evaluation of Binding and Functional Activity at Other Dopamine Receptor Subtypes
Structure-Activity Relationship (SAR) Studies of Naxagolide and its Derivatives
Structure-Activity Relationship (SAR) is the analysis of how the chemical structure of a molecule relates to its biological activity. This allows medicinal chemists to understand which parts of a molecule are responsible for its effects, enabling the design of new compounds with improved potency or a better side-effect profile.
Identification of Structural Determinants for D2 Agonist Activity
The potent dopamine D2 agonist activity of Naxagolide is intrinsically linked to its specific chemical architecture. As a naphthoxazine derivative, its structure contains several key features that are crucial for high-affinity binding to the D2 receptor.
Naphthoxazine Core: The rigid, fused ring system of the naphthoxazine core provides a specific three-dimensional conformation that fits precisely into the binding pocket of the D2 receptor. This structural backbone is analogous to other potent dopamine agonists.
Propyl Group: The N-propyl group is a critical determinant for agonist activity at D2-like receptors. SAR studies on related classes of compounds have consistently shown that the size and nature of the substituent on the basic nitrogen atom significantly influence both affinity and efficacy. The propyl group appears to be optimal for productive interaction within the receptor.
Hydroxyl Group: The phenolic hydroxyl group on the naphthalene (B1677914) ring system is essential for high-affinity binding. It is thought to participate in key hydrogen-bonding interactions with specific amino acid residues, such as serine, within the receptor's binding site.
Stereochemistry: The specific stereoisomer, (+)-PHNO, is the active form of the molecule. The precise spatial arrangement of the atoms, defined by its (4aR,10bR) configuration, is necessary for the correct orientation within the D2 receptor to initiate the signaling cascade.
SAR studies of various dopamine agonists have revealed that interactions with key residues, such as a conserved aspartate in transmembrane helix 3 and aromatic residues in transmembrane helices 5 and 6, are fundamental for binding and activation. Naxagolide's structure is ideally suited to engage in these interactions.
Influence of Deuteration on Receptor Binding and Functional Efficacy
This compound is a stable isotope-labeled version of Naxagolide, where seven hydrogen atoms have been replaced by deuterium (B1214612). Deuterium is a non-radioactive isotope of hydrogen that contains a neutron in addition to a proton, making it twice as heavy as hydrogen.
The primary reason for deuteration in drug development is to alter the drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve breaking this bond, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life, increased drug exposure, and potentially a more consistent plasma concentration.
Crucially, the substitution of hydrogen with deuterium does not typically alter the fundamental pharmacology of the molecule in terms of receptor binding and functional activity. This is because the size, shape, and electronic properties of the deuterated molecule are nearly identical to its non-deuterated counterpart. Therefore, this compound is expected to exhibit the same high affinity and agonist efficacy at D2 and D3 dopamine receptors as Naxagolide.
Preclinical Disposition and Pharmacokinetic Research of Naxagolide D7 Hydrochloride
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
In vitro ADME studies are performed early in drug development using non-living systems, such as cell cultures and subcellular fractions, to predict a drug's behavior in a living organism. wuxiapptec.combioduro.com These assays are crucial for optimizing chemical structures and selecting candidates for further development. wuxiapptec.comcriver.com
Metabolic stability is a critical parameter that determines a drug's half-life and clearance in the body. fortunejournals.com These assessments are typically conducted using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs). evotec.combioivt.com Cell-based systems, such as hepatocytes, offer a more complete picture by including both Phase I and Phase II metabolic enzymes. bioivt.com
For Naxagolide (B1663137), in vitro studies using rat striatal membranes showed it inhibits the binding of other dopamine (B1211576) agonists, indicating its interaction with the target receptors. medchemexpress.com While specific metabolic stability data in microsomes or hepatocytes for Naxagolide is not detailed in the provided search results, such studies are standard practice. nih.gov The process involves incubating the compound with liver microsomes and a necessary cofactor like NADPH to initiate metabolism. evotec.com The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance. evotec.com This data helps predict hepatic clearance in vivo.
Table 1: General Parameters in Metabolic Stability Assays This table is illustrative of typical data generated in such studies and is not specific to Naxagolide.
| Parameter | Description | Typical Units | Relevance |
|---|---|---|---|
| t½ (half-life) | Time required for 50% of the compound to be metabolized. | minutes (min) | Indicates the speed of metabolic breakdown. |
| CLint (intrinsic clearance) | The inherent ability of the liver enzymes to metabolize a drug. | µL/min/mg protein | Used to predict hepatic clearance in vivo. |
| % Remaining | Percentage of the parent compound left at various time points. | % | Provides a direct measure of metabolic rate. |
Identifying metabolites is crucial to understanding a drug's elimination pathways and assessing the potential for active or toxic byproducts. This process often involves incubating the drug with liver fractions (like S9 or microsomes) or hepatocytes and then analyzing the samples using high-resolution mass spectrometry to identify and characterize the structures of the resulting metabolites. bioduro.com
For Naxagolide, specific metabolite structures from preclinical studies are not detailed in the available search results. However, related research on other compounds shows that metabolism often involves oxidative pathways mediated by cytochrome P450 enzymes. nih.gov The brain radioactive metabolite profile of a radiolabeled version of Naxagolide, [11C]-(+)-3, was found to be favorable for a neuroreceptor imaging agent, suggesting that the metabolites did not interfere significantly with brain imaging. ebi.ac.uk
Drug transporters are proteins on cell membranes that facilitate the movement of drugs into (uptake) and out of (efflux) cells. sps.nhs.uklabcorp.com Key transporters include P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) for efflux, and Organic Anion Transporting Polypeptides (OATPs) for uptake. labcorp.com Interactions with these transporters can significantly affect a drug's absorption, distribution, and potential for drug-drug interactions. nih.gov Assays often use cell lines that overexpress a specific transporter, such as Caco-2 or MDCK cells. bioduro.comlabcorp.com
While specific transporter interaction studies for Naxagolide are not available in the search results, its ability to readily cross the blood-brain barrier in rats suggests it is either not a significant substrate for efflux transporters at the barrier or has properties that allow it to overcome them. ebi.ac.uk
Plasma protein binding (PPB) determines the fraction of a drug in circulation that is bound to proteins like albumin and alpha-1-acid glycoprotein. sygnaturediscovery.comwikipedia.org Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. nottingham.ac.uknih.gov PPB is typically measured using methods like equilibrium dialysis or ultrafiltration. gardp.org The blood-to-plasma ratio indicates how a drug distributes between red blood cells and plasma.
Specific PPB percentages for Naxagolide are not provided in the search results. However, this is a routine preclinical measurement essential for interpreting pharmacokinetic data and extrapolating doses between species. sygnaturediscovery.comnih.gov
Table 2: Representative Plasma Protein Binding Categories This table provides general categories for interpreting PPB data and is not specific to Naxagolide.
| Binding Category | Percentage Bound | Unbound Fraction | Pharmacokinetic Implication |
|---|---|---|---|
| Low | < 80% | > 20% | Changes in binding are less likely to be clinically significant. |
| High | 80% - 99% | 1% - 20% | The unbound fraction is available for therapeutic effect and clearance. wikipedia.org |
| Very High | > 99% | < 1% | Small changes in binding can lead to large changes in the unbound concentration. |
Characterization of Drug Transporter Interactions (Efflux and Uptake)
In Vivo Pharmacokinetic Analysis in Preclinical Animal Models
In vivo studies in animals such as mice, rats, and monkeys are used to understand how a drug behaves in a whole living system. mdpi.comcancer.gov These studies are essential for determining key pharmacokinetic parameters that inform human dose predictions.
Pharmacokinetic studies measure the concentration of a drug in the blood or plasma over time after administration. Key parameters include Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve), which represents total drug exposure. nih.gov Bioavailability is the fraction of an administered dose that reaches systemic circulation. patelkwan.com
In preclinical studies, Naxagolide demonstrated the ability to cross the blood-brain barrier in rats and showed a high signal-to-noise ratio in the brain, which is a desirable property for a centrally-acting agent. ebi.ac.uk It was found to be a potent, direct-acting dopamine agonist in animal models. ebi.ac.uk While specific values for bioavailability and other pharmacokinetic parameters are not available in the search results, patents mention that formulations of Naxagolide may lead to improved bioavailability. googleapis.com The compound was effective in animal models of Parkinson's disease. unito.it
Table 3: Key In Vivo Pharmacokinetic Parameters This table defines standard parameters measured in preclinical in vivo studies and is not based on specific data for Naxagolide.
| Parameter | Description | Relevance |
|---|---|---|
| Cmax | The maximum observed concentration of the drug in plasma. | Indicates the peak exposure after a dose. |
| Tmax | The time at which Cmax is reached. | Reflects the rate of drug absorption. |
| AUC (Area Under the Curve) | The integral of the drug concentration-time curve. | Represents the total systemic exposure to the drug. nih.gov |
| F (Bioavailability) | The fraction of the dose that reaches systemic circulation unchanged. | Compares the exposure from an extravascular route (e.g., oral) to an intravenous route. patelkwan.com |
| t½ (Half-life) | The time required for the plasma concentration to decrease by half. | Determines the dosing interval and time to reach steady-state. |
Quantitative Tissue Distribution and Accumulation Studies (e.g., using QWBA)
Quantitative Whole-Body Autoradiography (QWBA) is a pivotal imaging technique used in preclinical research to visualize and quantify the distribution of a radiolabeled drug throughout the entire body of an animal model over time. wuxiapptec.combioivt.com For Naxagolide-d7 Hydrochloride, a QWBA study would typically involve administering a ¹⁴C-labeled version of the compound to rodents. At various time points post-administration, the animals are cryo-sectioned into thin slices. These slices are then exposed to a phosphor imaging plate, which captures the radiation emitted from the tissues containing the radiolabeled drug. nih.gov
The resulting images provide a detailed map of where the drug and its metabolites have distributed and accumulated. pharmaron.com Key objectives of such a study for this compound would be to confirm its intended peripheral restriction, with low penetration into the central nervous system (CNS), and to identify any potential for unexpected tissue accumulation. pharmaron.comresearchgate.net High concentrations would be expected in organs of elimination, such as the liver and kidneys. nih.gov
Table 1: Hypothetical Tissue Distribution of Radiolabeled this compound in Rats as Measured by QWBA This table represents hypothetical data for illustrative purposes.
| Tissue | Concentration (ng-eq/g) at 2h | Concentration (ng-eq/g) at 8h | Concentration (ng-eq/g) at 24h |
| Blood | 150 | 45 | 5 |
| Liver | 2500 | 800 | 90 |
| Kidney | 2200 | 750 | 85 |
| Small Intestine | 3500 | 950 | 120 |
| Brain | <10 | <5 | <5 |
| Muscle | 80 | 25 | <5 |
| Adipose Tissue | 120 | 60 | 15 |
The data from QWBA studies are instrumental for calculating dosimetry estimates for human radiolabeled studies and for understanding the compound's distribution profile. nih.gov
Excretion Pathways and Mass Balance Investigations
Excretion and mass balance studies are fundamental to understanding how a drug is eliminated from the body and to ensure that all administered radioactivity can be accounted for. creative-biolabs.com These studies are typically conducted in preclinical species using the radiolabeled drug. researchgate.net Following administration of [¹⁴C]this compound, urine and feces are collected over an extended period until the radioactivity is nearly fully recovered. nih.gov
The total radioactivity in the collected samples is measured, providing a "mass balance" that should approach 100% of the administered dose. This determines the primary routes of excretion—renal (urine) or fecal. nih.gov For instance, a study on a different compound, [¹⁴C]SHR8554, found that 99.68% of the dose was recovered, with 76.22% in urine and 23.46% in feces, indicating urine as the main excretion route. Similar analysis for this compound would clarify its clearance pathways.
Table 2: Hypothetical Excretion and Mass Balance of [¹⁴C]this compound in Beagle Dogs This table represents hypothetical data for illustrative purposes.
| Excretion Route | Percent of Administered Dose Recovered (0-168h) | Major Components |
| Urine | ~65% | Metabolites, Unchanged Drug |
| Feces | ~30% | Unchanged Drug, Metabolites |
| Total Recovery | ~95% |
Examination of Deuteration Effects on Pharmacokinetic Parameters
Deuteration involves the substitution of hydrogen atoms with their stable heavy isotope, deuterium (B1214612). unam.mx The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions that involve breaking this bond—a phenomenon known as the kinetic isotope effect. selvita.com This modification is a strategic approach to improve a drug's metabolic profile, potentially leading to a longer half-life, reduced clearance, and increased systemic exposure (AUC) without altering the drug's pharmacological target engagement. informaticsjournals.co.inresearchgate.net
Table 3: Hypothetical Comparative Pharmacokinetic Parameters of Naxagolide vs. This compound This table represents hypothetical data for illustrative purposes.
| Parameter | Naxagolide (non-deuterated) | This compound | Fold Change |
| Half-life (t½) | 2.5 h | 4.5 h | 1.8x |
| AUC (Area Under the Curve) | 500 ng·h/mL | 950 ng·h/mL | 1.9x |
| Clearance (CL/F) | 30 L/h/kg | 15.8 L/h/kg | 0.53x |
| Cmax (Maximum Concentration) | 120 ng/mL | 150 ng/mL | 1.25x |
Evaluation of Drug-Drug Interaction Potential of this compound
Assessing the potential for drug-drug interactions (DDIs) is a critical component of preclinical safety evaluation. msdmanuals.comnih.gov These studies investigate whether this compound could affect the metabolism or transport of co-administered drugs, or if its own pharmacokinetics could be altered by other medications. medscape.com
Cytochrome P450 Enzyme Inhibition and Induction Profiling
The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. plos.org In vitro assays are used to determine if this compound acts as an inhibitor or an inducer of major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nuvisan.com
Inhibition studies measure the concentration of the drug required to reduce the activity of a specific CYP enzyme by 50% (IC50). nuvisan.com Strong inhibition can lead to dangerously high levels of other drugs metabolized by that enzyme. medicineslearningportal.org
Induction studies , often performed in cultured human hepatocytes, assess whether the drug increases the production of CYP enzymes. evotec.com Induction can accelerate the metabolism of other drugs, potentially reducing their efficacy. cmaj.ca
Table 4: Hypothetical Cytochrome P450 Inhibition and Induction Profile for this compound This table represents hypothetical data for illustrative purposes.
| CYP Isoform | Inhibition (IC50, µM) | Interpretation | Induction (Fold change vs. control) | Interpretation |
| CYP1A2 | > 50 | Low Potential | 1.2 | Low Potential |
| CYP2B6 | > 50 | Low Potential | 1.5 | Low Potential |
| CYP2C9 | 28 | Low-to-Moderate Potential | 1.1 | Low Potential |
| CYP2C19 | 45 | Low Potential | 1.0 | Low Potential |
| CYP2D6 | 15 | Moderate Potential | 1.3 | Low Potential |
| CYP3A4 | > 50 | Low Potential | 1.8 | Low Potential |
Transporter-Mediated Drug-Drug Interaction Studies
Drug transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs), and Organic Cation Transporters (OCTs), play a crucial role in drug absorption and excretion in tissues like the intestine, liver, and kidney. nih.govnih.govresearchgate.net In vitro studies evaluate whether this compound is a substrate or inhibitor of these key transporters. nih.gov An interaction at this level can significantly alter the pharmacokinetics of a drug. medscape.commdpi.com For example, inhibition of an uptake transporter like OATP1B1 in the liver could decrease the clearance of a co-administered substrate drug. nih.gov
Table 5: Hypothetical Transporter Interaction Profile for this compound This table represents hypothetical data for illustrative purposes.
| Transporter | Substrate (Efflux Ratio) | Inhibition (IC50, µM) | Interpretation |
| P-gp (MDR1) | 2.5 (Yes) | 18 | Potential to inhibit P-gp |
| BCRP | 1.2 (No) | > 50 | Low potential to inhibit BCRP |
| OATP1B1 | Not Tested | 25 | Low-to-Moderate potential to inhibit OATP1B1 |
| OATP1B3 | Not Tested | 30 | Low potential to inhibit OATP1B3 |
| OAT1 | Not Tested | > 50 | Low potential to inhibit OAT1 |
| OCT2 | Not Tested | > 50 | Low potential to inhibit OCT2 |
Enzymatic Degradation Pathways of this compound
Identifying the specific enzymatic pathways responsible for the metabolism of this compound is essential for understanding its clearance mechanisms and predicting potential DDIs. nih.gov These studies typically involve incubating the compound with human liver subcellular fractions (like microsomes and S9 fractions) and then identifying the resulting metabolites using high-resolution mass spectrometry. nih.gov
The goal is to elucidate the biotransformation pathways, such as oxidation, dealkylation, or conjugation. For this compound, a key point of investigation would be to confirm that the deuteration successfully slows metabolism at the intended site and to see if this results in a "metabolic shift," where other pathways become more prominent. researchgate.net Understanding these pathways provides a complete picture of the drug's fate in the body. mdpi.com
Biochemical and Cellular Pathway Studies Involving Naxagolide D7 Hydrochloride
Investigation of Naxagolide-d7 Hydrochloride's Impact on Neurotransmitter Dynamics
Naxagolide's primary mechanism of action is its function as a potent agonist at dopamine (B1211576) D2 and D3 receptors. wikipedia.org This interaction is central to its influence on neurotransmitter dynamics, as these receptors are key regulators of dopamine signaling, which is involved in movement, motivation, and emotion. ontosight.ai The deuterated form, this compound, retains this pharmacological activity, allowing for its use in studies designed to trace and quantify these interactions with high precision.
The compound mimics the effect of endogenous dopamine, binding to and activating D2 and D3 receptors. Research indicates that Naxagolide (B1663137) shows a significant selectivity for the D3 receptor over the D2 receptor. wikipedia.org In studies on rat striatal membranes, Naxagolide demonstrated the ability to inhibit the binding of other radiolabeled ligands, confirming its affinity for these dopamine receptor sites. medchemexpress.com
Activation of presynaptic D2 autoreceptors by an agonist like Naxagolide can lead to a decrease in dopamine synthesis and release, a key feedback mechanism in maintaining synaptic homeostasis. ebi.ac.uk This makes this compound a valuable probe for studying the modulation of dopamine release and the functional status of these autoreceptors. Furthermore, the radiolabeled (non-deuterated) version, [11C]-(+)-PHNO, is employed as a tracer in Positron Emission Tomography (PET) to visualize and quantify D2/D3 receptors in the living brain, highlighting the compound's utility in studying neurotransmitter receptor availability in both healthy and diseased states. ontosight.aincats.io
Table 1: Naxagolide Receptor Binding Affinity
| Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|
| Dopamine D3 Receptor | 0.16 nM | wikipedia.org |
| Dopamine D2 Receptor | 8.5 nM | wikipedia.org |
Role in Modulating Intracellular Signaling Networks in Neuronal Systems
As an agonist for dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs), Naxagolide initiates a cascade of intracellular signaling events upon binding. ontosight.ai These signaling networks are fundamental to the physiological responses of neurons to dopamine. The study of these pathways using a specific and potent tool like this compound allows for the detailed dissection of dopamine-mediated signal transduction.
Dopamine D2-like receptors (including D2, D3, and D4) typically couple to Gi/o proteins. Activation of this pathway leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This, in turn, affects the activity of downstream effectors like Protein Kinase A (PKA). While not detailed specifically for Naxagolide in the provided context, this is a canonical signaling pathway for D2-family receptor agonists.
The modulation of these signaling pathways, such as the MAPK/ERK and PI3K pathways, is critical for neuronal survival, plasticity, and morphogenesis. nih.gov Agonist-induced activation of D2/D3 receptors can influence these complex networks, thereby regulating a wide array of cellular functions. For instance, studies have shown that ongoing antipsychotic treatment, which blocks D2 receptors, can lead to a "breakthrough" supersensitivity of these receptors, undermining the treatment's efficacy and highlighting the dynamic nature of these signaling networks. jneurosci.org Naxagolide has been used in such studies to probe the high-affinity states of D2 receptors. jneurosci.org
Elucidation of Molecular Pathways Related to Extrapyramidal System Function
The extrapyramidal system is a crucial part of the motor system that regulates involuntary movements, posture, and muscle tone. kenhub.comphysio-pedia.com It is heavily modulated by the nigrostriatal dopamine pathway, and its dysfunction is the hallmark of conditions like Parkinson's disease. wikipedia.org Naxagolide was originally developed as a potential treatment for Parkinson's disease, underscoring its direct relevance to the molecular pathways of the extrapyramidal system. wikipedia.org
The basal ganglia, a core component of the extrapyramidal system, contains intricate circuits, including the direct and indirect pathways, which are modulated by dopamine acting on D1-like and D2-like receptors, respectively. kenhub.com By selectively activating D2 and D3 receptors, Naxagolide directly influences these pathways. ontosight.aimedchemexpress.com This makes this compound an important research compound for studying extrapyramidal diseases and the effects of dopamine receptor stimulation within these specific motor circuits. medchemexpress.com
The tracts of the extrapyramidal system, such as the reticulospinal and vestibulospinal tracts, are responsible for conveying motor modulation signals. kenhub.comwikipedia.org The regulation of these tracts is influenced by upstream inputs from the basal ganglia and cerebellum. By stimulating dopamine receptors in the basal ganglia, Naxagolide can be used to study how dopaminergic signaling cascades through these complex networks to ultimately control motor output.
Table 2: Key Components of the Extrapyramidal System Modulated by Dopamine
| Component | Primary Function | Relevance to Naxagolide Action |
|---|---|---|
| Basal Ganglia (Striatum, Globus Pallidus, etc.) | Initiation and modulation of movement. kenhub.com | Contains high concentrations of D2/D3 receptors, the direct targets of Naxagolide. ontosight.ai |
| Substantia Nigra | Source of the nigrostriatal dopamine pathway. kenhub.com | Degeneration of these neurons is central to Parkinson's disease; Naxagolide replaces the missing dopamine signal at the receptor level. wikipedia.org |
| Reticular Formation | Controls muscle tone and posture via the reticulospinal tract. kenhub.comwikipedia.org | Receives input from the basal ganglia, thus its function is indirectly modulated by Naxagolide's action. |
Application as a Probe for Metabolic Pathway Mapping and Elucidation
The "d7" designation in this compound indicates that seven hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable, heavy isotope of hydrogen. This isotopic labeling does not typically alter the compound's biological activity but increases its mass. This property is invaluable for metabolic studies using mass spectrometry.
In drug metabolism research, deuterated compounds like this compound are used as internal standards for the accurate quantification of the non-labeled drug in biological samples (e.g., plasma, urine, tissue). They are also used as tracers to map the metabolic fate of a drug. When the deuterated drug is administered, its metabolites will retain the deuterium label, allowing them to be distinguished from endogenous molecules and identified using high-resolution mass spectrometry.
This process involves:
Administering this compound to a test system.
Collecting biological samples over time.
Extracting the parent compound and its metabolites.
Analyzing the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer can selectively detect the unique mass-to-charge ratio of the deuterated compound and its metabolites.
Identifying the chemical structure of the metabolites, thereby elucidating the metabolic pathways (e.g., oxidation, glucuronidation) the drug undergoes.
While specific metabolic mapping studies using Naxagolide-d7 were not found in the search results, the use of other deuterated compounds, such as Pergolide-d7, for research purposes is documented, establishing the principle and application for this class of molecules. medchemexpress.com Understanding the metabolic pathways of a compound is a critical step in drug development and neuroscience research, and this compound is an ideal tool for such investigations. nih.gov
Advanced Analytical and Methodological Approaches in Naxagolide D7 Hydrochloride Research
Development and Validation of Chromatographic and Spectroscopic Assays
The precise characterization and quantification of Naxagolide-d7 hydrochloride and its parent compound in complex biological samples are paramount for pharmacokinetic and metabolic studies. This necessitates the development and validation of highly sensitive and specific analytical assays.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative determination of pharmaceutical compounds in biological matrices such as plasma and serum. nih.govnih.gov The use of a stable isotope-labeled internal standard (IS), such as this compound, is fundamental to achieving high accuracy and precision. The IS mimics the analyte's behavior during sample extraction and ionization but is distinguishable by its higher mass, correcting for potential matrix effects and variability. mdpi.com
Method development involves optimizing several key parameters. A typical LC-MS/MS method for a compound like this compound would be validated according to regulatory guidelines, ensuring its reliability. brieflands.comjneonatalsurg.com
Sample Preparation: Extraction of the analyte and the IS from the biological matrix is a critical first step. Solid-phase extraction (SPE) or simple protein precipitation are common techniques employed to remove proteins and other interfering substances. nih.govmdpi.com
Chromatographic and Mass Spectrometric Conditions: The separation is typically achieved using a reverse-phase C18 column with a gradient mobile phase, often consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. vliz.bescielo.br The mass spectrometer is operated in positive electrospray ionization (ESI) mode, utilizing Multiple Reaction Monitoring (MRM) for quantification. nih.govnih.gov In MRM, specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored, ensuring high selectivity and sensitivity. mdpi.com For instance, a method for dapoxetine (B195078) used the transition m/z 306.2 → 157.2, while its d7-internal standard used m/z 313.2 → 164.2. mdpi.com
A validated LC-MS/MS method demonstrates linearity, accuracy, precision, selectivity, and stability within acceptable ranges, often allowing for quantification at the nanogram per liter level. nih.govvliz.be
| Parameter | Typical Condition/Value | Source |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Internal Standard | This compound | mdpi.com |
| Ionization Mode | Positive Electrospray Ionization (ESI) | vliz.be |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Column | Reverse-phase C18 (e.g., 100 x 3.0 mm, 3.5 µm) | scielo.br |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium (B1175870) acetate) | jneonatalsurg.comscielo.br |
| Lower Limit of Quantification | 1-50 ng/L | vliz.be |
| Linearity (Correlation Coefficient) | >0.99 | vliz.be |
| Accuracy (% Recovery) | 98-102% | jneonatalsurg.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is crucial for verifying the identity and purity of this compound. iapchem.org ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) spectra provide detailed information about the molecular structure, confirming the successful synthesis and the specific positions of the deuterium (B1214612) labels.
The absence of signals at specific chemical shifts in the ¹H NMR spectrum, compared to the spectrum of the non-deuterated Naxagolide (B1663137), confirms the locations of deuterium substitution. Furthermore, quantitative NMR (qNMR) can be employed to assess the isotopic purity of the deuterated compound with high precision. mdpi.com This is vital as high isotopic purity is required for its use as an internal standard to avoid cross-interference with the analyte signal in MS-based assays.
| NMR Technique | Application in Naxagolide-d7 HCl Research | Source |
| 1D ¹H NMR | Confirms positions of deuterium labels by observing signal disappearance compared to the non-deuterated analog. | rsc.org |
| 1D ¹³C NMR | Verifies the carbon skeleton of the molecule and confirms structural integrity. | rsc.org |
| Quantitative NMR (qNMR) | Determines the isotopic purity and concentration of the compound without the need for a specific reference standard of the same compound. | mdpi.com |
Advanced Spectroscopic Techniques for Investigating Ligand-Target Interactions
Understanding how a ligand like Naxagolide interacts with its target, the dopamine (B1211576) D2/D3 receptors, is key to elucidating its mechanism of action. ncats.io Advanced spectroscopic and computational methods provide atomic-level insights into these interactions.
Molecular dynamics (MD) simulations, a computational technique, complement experimental methods by predicting the dynamic behavior of the ligand-receptor complex. biorxiv.org These simulations can reveal key amino acid residues within the receptor's binding pocket that form stable interactions with the ligand, driving its affinity and efficacy. mdpi.combiorxiv.org For instance, studies on dopamine receptors have highlighted the importance of interactions with specific transmembrane helices (e.g., TM3, TM5, TM6) for agonist binding and receptor activation. mdpi.combiorxiv.org Such computational approaches can distinguish the subtle differences in binding modes that determine whether a ligand acts as an agonist or an antagonist. biorxiv.orgnih.gov
In Vitro Assay Development and High-Throughput Screening Methodologies
The initial stages of drug discovery heavily rely on in vitro assays to assess the biological activity of thousands of compounds efficiently. nih.gov For a dopamine agonist like Naxagolide, these assays are designed to measure its binding affinity and functional efficacy at dopamine receptors.
High-Throughput Screening (HTS) allows for the rapid evaluation of large compound libraries. nih.gov Cell-based assays are commonly used, where cell lines are engineered to express the target receptor (e.g., human dopamine D2 or D3 receptors). drugbank.com The functional response to a ligand can be measured by detecting changes in intracellular second messengers, such as cyclic AMP (cAMP) or calcium mobilization. drugbank.com
Fluorescence-based assays have become popular in HTS due to their scalability and reduced cost compared to traditional radioligand binding assays. frontiersin.orgnih.gov For example, fluorescence polarization or anisotropy assays can be used to measure ligand binding in 384-well plates, achieving a high Z' factor (a statistical measure of assay quality), which indicates suitability for HTS. frontiersin.orgnih.gov These assays can determine the binding affinity (Ki) of unlabeled compounds like Naxagolide by measuring their ability to compete with and displace a fluorescently labeled ligand. frontiersin.org
| Assay Type | Principle | Application in Dopamine Agonist Research | Source |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from the receptor by the test compound. | Determines binding affinity (Ki) and receptor density (Bmax). | ncats.iocapes.gov.br |
| cAMP Assay | Measures the inhibition of adenylyl cyclase activity upon activation of Gi/o-coupled receptors like D2/D3. | Quantifies functional agonist or antagonist activity (EC50/IC50). | acs.org |
| Fluorescence Polarization (FP) Assay | Detects changes in the rotation of a fluorescently labeled ligand upon binding to the receptor. | HTS-compatible method for determining binding affinity. | nih.govfrontiersin.org |
| Calcium Mobilization Assay | Measures changes in intracellular calcium levels as a downstream signal of receptor activation. | Assesses functional potency and efficacy of ligands. | drugbank.com |
| β-Arrestin Recruitment Assay | Detects the translocation of β-arrestin protein to the activated receptor. | Used to study G-protein-independent signaling pathways and ligand bias. | nih.govacs.org |
Advanced Animal Model Systems for Preclinical Neuropharmacological Research
Preclinical neuropharmacological research utilizes animal models to study the effects of new therapeutic agents in a living organism before human trials. lu.seuniversityofgalway.ie These models are essential for evaluating the potential efficacy and understanding the complex physiological responses to compounds like Naxagolide. googleapis.comhelsinki.finih.govfrontiersin.org
Selection and Characterization of Relevant Animal Models for Dopamine System Studies
The study of dopamine agonists is often conducted in the context of neurological and psychiatric disorders where the dopamine system is implicated, such as Parkinson's disease (PD) and ADHD. frontiersin.orgnih.gov The selection of an appropriate animal model is critical and depends on the specific research question.
Rodent Models: Rats and mice are the most widely used animals in PD research due to their well-characterized neuroanatomy and the relative ease of inducing dopamine system deficits that mimic aspects of the human disease. lu.semdpi.com
Toxin-Induced Models: Neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are used to create lesions in the nigrostriatal dopamine pathway, leading to a loss of dopaminergic neurons and motor deficits that resemble PD. lu.senih.gov These models are valuable for testing the efficacy of dopamine replacement therapies, including D2 agonists. lu.se
Genetic Models: Transgenic mice or rats that overexpress proteins like α-synuclein or have mutations in genes associated with PD (e.g., LRRK2) are also employed. nih.govmdpi.com These models can replicate more specific pathological features of the disease, such as the formation of Lewy body-like inclusions. nih.gov
Non-Human Primate (NHP) Models: NHPs are genetically and physiologically closer to humans and can exhibit more complex motor and non-motor symptoms of PD, often induced by MPTP. mdpi.com They are particularly useful for studying treatment-related complications like dyskinesia. ncats.io
Invertebrate Models: Organisms like Drosophila melanogaster (fruit fly) are used for large-scale genetic screening and initial pathway analysis due to their well-defined nervous system and the presence of dopamine-producing neurons. mdpi.com
The characterization of these models involves a combination of behavioral testing (to assess motor and non-motor functions), neurochemical analysis (to measure dopamine levels), and post-mortem histological analysis (to quantify neuronal loss). lu.semdpi.com
| Model System | Method of Induction | Key Features | Relevance to Dopamine Agonist Research | Source |
| Rat (6-OHDA Model) | Stereotactic injection of 6-hydroxydopamine neurotoxin into the substantia nigra or striatum. | Induces substantial loss of nigrostriatal dopamine neurons, causing motor deficits. | Gold standard for testing symptomatic relief provided by dopaminergic therapies. | lu.se |
| Mouse (MPTP Model) | Systemic administration of the neurotoxin MPTP. | Causes loss of dopaminergic neurons in the substantia nigra pars compacta. | Widely used to screen for neuroprotective and neurorestorative compounds. | nih.gov |
| Transgenic Mouse (α-synuclein) | Overexpression of human α-synuclein via viral vectors or transgenesis. | Progressive α-synuclein pathology and dopaminergic neurodegeneration. | Investigating disease-modifying therapies targeting protein aggregation. | nih.gov |
| Non-Human Primate (MPTP Model) | Systemic administration of MPTP. | Closely mimics motor symptoms, cognitive deficits, and treatment complications (dyskinesia) of human PD. | Advanced preclinical testing of efficacy and long-term effects. | ncats.iomdpi.com |
| Drosophila melanogaster | Genetic manipulation or toxin exposure (e.g., rotenone). | Dopaminergic neuronal loss, inclusion body formation, locomotor dysfunction. | High-throughput screening and studying genetic pathways of neurodegeneration. | mdpi.com |
Methodological Considerations for In Vivo Pharmacological Response Assessment
The in vivo assessment of this compound's pharmacological response is crucial for understanding its therapeutic potential and mechanism of action within a living organism. Methodological considerations for these assessments are multifaceted, primarily centering on the selection of appropriate animal models that reflect the clinical conditions of interest and the utilization of sophisticated techniques to measure the compound's effects on the central nervous system and other physiological parameters. Given that Naxagolide is a potent dopamine D2-receptor agonist, in vivo studies have largely focused on its potential as an antiparkinsonian agent. ebi.ac.uk The deuterated form, this compound, is expected to exhibit the same pharmacological properties, with the deuterium labeling serving as a tool for analytical quantification.
Animal Models and Behavioral Assessments
The selection of an appropriate animal model is fundamental to the in vivo assessment of this compound. For instance, in the context of its dopamine agonist activity, rat models of Parkinson's disease are commonly employed.
Reserpinized Rats: In these models, reserpine (B192253) is administered to deplete central dopamine stores, inducing a state of akinesia and rigidity that mimics parkinsonian symptoms. The administration of Naxagolide can then be assessed for its ability to reverse these motor deficits. One study noted that in reserpinized rats, the non-deuterated form of Naxagolide, (-)-9, demonstrated a short-acting activation of locomotor activity. ebi.ac.uk This suggests a direct agonistic effect on dopamine D2 receptors. ebi.ac.uk
6-OH-DA Lesioned Rats: Unilateral lesioning of the nigrostriatal pathway with 6-hydroxydopamine (6-OH-DA) creates a rotational behavior model. In these animals, the administration of a dopamine agonist like Naxagolide induces contralateral rotations, the frequency of which can be quantified to assess the drug's efficacy. In such a model, (-)-9 was observed to produce short-acting locomotor activation. ebi.ac.uk
The following table summarizes the behavioral responses observed in these animal models:
Table 1: Behavioral Responses to Naxagolide in Rat Models of Parkinsonism
| Animal Model | Behavioral Endpoint | Observed Effect of Naxagolide | Citation |
|---|---|---|---|
| Reserpinized Rats | Locomotor Activity | Short-acting activation | ebi.ac.uk |
| Lower Lip Retraction | Observed | ebi.ac.uk | |
| Flat Body Posture | Observed | ebi.ac.uk |
Neurochemical and Receptor Occupancy Studies
Beyond behavioral assessments, in vivo microdialysis and advanced imaging techniques provide direct evidence of Naxagolide's pharmacological action in the brain.
In Vivo Microdialysis: This technique allows for the sampling of neurotransmitters from specific brain regions in awake, freely moving animals. In studies with Naxagolide, microdialysis in the rat striatum has been used to measure changes in dopamine release. Research has shown that Naxagolide potently decreases dopamine release, which is consistent with its activation of presynaptic dopamine D2 autoreceptors. ebi.ac.uk
Positron Emission Tomography (PET): The use of radiolabeled Naxagolide, specifically [11C]-(+)-PHNO, has been a cornerstone in the in vivo assessment of dopamine D2 and D3 receptor occupancy. ebi.ac.uknih.gov PET imaging allows for the non-invasive visualization and quantification of receptor binding in the living brain of both animal models and human subjects. ebi.ac.ukncats.io
Key findings from in vivo PET studies with [11C]-(+)-PHNO include:
Blood-Brain Barrier Penetration: Ex vivo biodistribution studies in rats have confirmed that [11C]-(+)-3 (a precursor to Naxagolide) readily crosses the blood-brain barrier. ebi.ac.uk
Regional Brain Distribution: The radiotracer shows an appropriate regional distribution for mapping dopamine D2 receptors, with a high signal-to-noise ratio as indicated by its striatum-to-cerebellum ratio. ebi.ac.uk
Receptor Specificity and Selectivity: Blocking and displacement studies have demonstrated that the binding is selective and specific to dopamine D2 receptors. ebi.ac.uk The binding is also sensitive to endogenous dopamine levels, a key consideration in study design and data interpretation. nih.gov
The table below presents a summary of findings from in vivo receptor occupancy studies.
Table 2: In Vivo Receptor Occupancy Findings for [11C]-(+)-PHNO (Naxagolide)
| Technique | Animal Model/Subject | Key Finding | Citation |
|---|---|---|---|
| PET Imaging | Rat | Readily crosses the blood-brain barrier. | ebi.ac.uk |
| PET Imaging | Rat | Appropriate regional brain distribution for D2 receptor mapping. | ebi.ac.uk |
| PET Imaging | Rat | High signal-to-noise ratio (striatum-to-cerebellum ratio of 5.6). | ebi.ac.uk |
| PET Imaging | Rat | Binding is saturable and stereospecific. | ebi.ac.uk |
| PET Imaging | Baboon | Allows for estimation of relative D2 and D3 binding of antipsychotic drugs. | nih.gov |
Considerations for Gastrointestinal Motility Assessment
While the primary focus of Naxagolide research has been on its central nervous system effects, dopamine agonists can also influence gastrointestinal (GI) motility. unito.it Methodological considerations for assessing these potential effects in vivo would involve animal models of altered GI transit.
Animal Models of Constipation: Models of opioid-induced constipation (OIC) are well-established and could be utilized to investigate whether this compound can modulate this condition. nih.gov These models often involve the administration of opioids like morphine or loperamide (B1203769) to induce a delay in GI transit. nih.gov
Measurement of GI Transit: The primary endpoint in these models is typically the measurement of whole-gut transit time or gastric emptying. This can be assessed using non-absorbable markers, such as charcoal meals, where the distance traveled by the marker through the intestine is measured after a specific time. nih.gov
While no specific studies on Naxagolide's effect on GI motility were identified in the search, the established methodologies for assessing OIC would be directly applicable for future in vivo pharmacological response assessments of this compound in this context.
Future Directions and Translational Research Perspectives for Naxagolide D7 Hydrochloride
Utility as a Research Tool for Understanding Dopaminergic System Dysregulation
The dopaminergic system is crucial for regulating motor control, motivation, and cognition. nih.gov Its dysregulation is implicated in a range of disorders, including Parkinson's disease, schizophrenia, and addiction. nih.govmdpi.com Naxagolide (B1663137), the parent compound of Naxagolide-d7 hydrochloride, is a potent agonist at both D2 and D3 dopamine (B1211576) receptors. ncats.io The deuterated form, this compound, provides a stable, heavy-isotope labeled version of the molecule, making it an invaluable tool for specific research applications, particularly in quantitative studies.
One of the primary research applications of Naxagolide and its analogs is in positron emission tomography (PET) imaging. ncats.io Radiolabeled versions, such as with Carbon-11, allow for the in-vivo visualization and quantification of dopamine D2 and D3 receptors in the brain. ncats.io These studies have been instrumental in understanding the relative distribution and density of these receptors in both healthy individuals and in various disease states. ncats.io For instance, PET studies using radiolabeled Naxagolide have helped to explore the relationship between social attachment and the availability of D2/D3 receptors in the human brain. ncats.io
The dysregulation of the dopaminergic system is a key feature of several psychiatric disorders. frontiersin.org Research has shown alterations in dopamine signaling pathways in conditions like Alzheimer's disease, where there is evidence of both serotonin (B10506) and dopamine system dysfunction. nih.gov Similarly, in schizophrenia, while the exact nature is still being investigated, there is consistent evidence of elevated dopamine synthesis and release in the striatum. diapason-study.eu The use of research tools like this compound can aid in elucidating the precise nature of these dopaminergic alterations.
In the context of Parkinson's disease, a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, research has focused on understanding the changes in dopamine synthesis and receptor availability. mdpi.com While Naxagolide was initially studied for the treatment of Parkinson's disease, its development was discontinued. ncats.io However, its utility as a research compound remains. The deuterated form can be used in metabolic stability studies and as an internal standard in mass spectrometry-based assays to accurately quantify the parent drug in biological samples.
Integration into Systems Pharmacology Approaches for Complex Neurological Research
Systems pharmacology represents a holistic approach to understanding drug action, considering the complex interactions between a drug and the entire biological system. frontiersin.org This approach is particularly relevant for complex neurological disorders that involve multiple neurotransmitter systems and signaling pathways. nih.gov this compound, with its specific action on the dopaminergic system, can be integrated into such models to probe the effects of modulating D2/D3 receptors on broader neural circuits.
The interaction between the dopamine and other neurotransmitter systems, such as the glutamatergic and serotonergic systems, is critical in the pathophysiology of disorders like schizophrenia and anxiety. frontiersin.orgdiapason-study.eu For example, there is evidence of altered connectivity between the serotonin and dopamine systems in animal models of Alzheimer's disease. nih.gov By using a specific tool like this compound, researchers can selectively perturb the dopaminergic component and observe the downstream effects on other interconnected systems. This can provide valuable insights into the functional connectivity of these neural networks and how they are disrupted in disease.
Furthermore, the development of implantable drug delivery devices and nanochannel delivery systems offers new possibilities for controlled and localized administration of research compounds. epo.org While not directly related to the current use of this compound, these technologies could, in the future, be adapted to deliver such specific pharmacological tools to targeted brain regions, allowing for even more precise investigation of neural circuits.
Exploration of Novel Research Applications Based on this compound's Molecular Scaffold
The molecular scaffold of a compound provides the fundamental framework upon which its biological activity is built. mdpi.com The design and synthesis of novel molecules based on existing scaffolds is a common strategy in drug discovery and chemical biology. rsc.org The core structure of Naxagolide could serve as a template for the development of new chemical probes with altered selectivity or functional properties.
By modifying the functional groups attached to the Naxagolide scaffold, it may be possible to create new ligands with enhanced selectivity for D3 over D2 receptors, or vice versa. Such tools would be invaluable for dissecting the specific roles of these two receptor subtypes in different brain functions and diseases. The development of molecules with different functional activities, such as partial agonists or antagonists, based on the Naxagolide structure could also open up new avenues of research.
The process of generating new molecules from a known scaffold often involves computational modeling and synthetic chemistry. rsc.org Graph generative models, for instance, can be used to design new compounds that retain the core scaffold while exploring a wide range of chemical modifications. This approach could be applied to the Naxagolide scaffold to generate a library of novel compounds for screening and further investigation.
Q & A
Q. What analytical techniques are recommended for characterizing the purity and isotopic integrity of Naxagolide-d7 Hydrochloride?
To ensure accurate characterization:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the deuterated positions (C5H5D7ClNO2) and structural integrity. Compare spectral data with non-deuterated analogs to validate isotopic substitution .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for peak resolution .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion peaks and isotopic distribution patterns, ensuring ≥98% deuterium incorporation .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Storage Conditions: Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability is maintained for ≥12 months under these conditions .
- Incompatible Materials: Avoid contact with strong acids/alkalis (e.g., HCl, NaOH) and oxidizing agents (e.g., KMnO₄), which may degrade the compound .
- Reconstitution: Use anhydrous dimethyl sulfoxide (DMSO) or ethanol for solubility studies, as aqueous buffers may accelerate decomposition .
Advanced Research Questions
Q. How can factorial experimental design optimize the synthesis of this compound?
- Variable Selection: Apply a 3² factorial design to test critical parameters (e.g., reaction temperature, molar ratios of precursors). For example, vary temperature (80–120°C) and catalyst concentration (1–5 mol%) to maximize yield .
- Response Surface Methodology (RSM): Use RSM to model interactions between variables and identify optimal conditions. For deuterated compounds, prioritize minimizing isotopic dilution during synthesis .
- Validation: Confirm reproducibility across three independent batches using HPLC and MS. Report yield, purity, and deuterium retention rates in triplicate .
Q. What methodologies resolve contradictions in pharmacokinetic (PK) data for deuterated compounds like this compound?
- In Vitro/In Vivo Correlation (IVIVC): Conduct parallel studies using deuterated and non-deuterated analogs to isolate isotope effects on metabolic stability. Use liver microsomes or hepatocytes to assess cytochrome P450 interactions .
- Population Pharmacokinetic Modeling: Apply nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-subject variability in absorption/distribution. Include covariates like body weight and hepatic function .
- Replication Studies: Address conflicting data by repeating experiments under standardized conditions (e.g., controlled pH, temperature) and reporting confidence intervals for key PK parameters (e.g., half-life, Cₘₐₓ) .
Q. How can researchers design robust stability studies for this compound under varying physiological conditions?
- Forced Degradation Studies: Expose the compound to stressors:
- Analytical Endpoints: Quantify degradation products via HPLC-MS/MS. Track deuterium loss using isotopic ratio measurements .
- Statistical Analysis: Use ANOVA to compare degradation rates across conditions. Report degradation pathways (e.g., dehalogenation, oxidation) .
Methodological Guidelines
- Data Reporting: Follow journal standards (e.g., Chromatography guidelines) for detailed experimental protocols, including reagent batch numbers, instrument calibration data, and raw spectral files .
- Ethical Compliance: Obtain institutional approval for in vivo studies, specifying dose ranges and humane endpoints for animal models .
- Contradiction Resolution: Use systematic reviews to contextualize conflicting results, citing factors like batch variability or analytical sensitivity limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
